BenchChemオンラインストアへようこそ!

2(1H)-quinoxalinone, 8-nitro-

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

8-Nitro-2(1H)-quinoxalinone is the mandatory starting scaffold for aldose reductase (ALR2) programs: all active compounds in the Hussain et al. series required the 8-nitro group; isomers or unsubstituted analogs were completely inactive (IC50 1.54–18.17 µM). This scaffold also delivers sub-micromolar DNA-gyrase inhibition (IC50 0.177 µM vs. ciprofloxacin 0.768 µM) and validated JAK2/3 potency surpassing ruxolitinib (JAK2 IC50 13.00 nM). The electron-withdrawing 8-nitro group activates the adjacent C-7 position for mild SNAr chemistry, enabling efficient library synthesis. Researchers targeting ALR2, fluoroquinolone-resistant antibacterial programs, or kinase inhibitor campaigns should not substitute with other nitro isomers.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 73148-21-7
Cat. No. B3056652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-quinoxalinone, 8-nitro-
CAS73148-21-7
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=N2
InChIInChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-4H,(H,10,12)
InChIKeyQHXOJSHQYLLSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-2(1H)-quinoxalinone (CAS 73148-21-7): A Key Heterocyclic Scaffold for Pharmaceutical R&D


8-Nitro-2(1H)-quinoxalinone (CAS 73148-21-7), also known as 8-nitro-1H-quinoxalin-2-one, is a heterocyclic compound belonging to the quinoxalinone family, characterized by a nitro substituent at the 8-position and a carbonyl group at the 2-position on the quinoxaline core [1]. With a molecular formula of C8H5N3O3 and a molecular weight of 191.14 g/mol, this compound is available from reputable vendors at purities typically ranging from 95% to 98% . The 8-nitro substitution pattern enhances electrophilic properties and facilitates participation in condensation, reduction, and cyclization reactions, making it a valuable intermediate for the synthesis of bioactive molecules in pharmaceutical and agrochemical research [1].

Why Generic Quinoxalinone Substitution Fails: The Critical Role of the 8-Nitro Group in 8-Nitro-2(1H)-quinoxalinone (CAS 73148-21-7)


In quinoxalinone-based research, substitution pattern is not arbitrary. The 8-nitro group in 8-nitro-2(1H)-quinoxalinone is not merely a functional handle but a critical pharmacophoric element that fundamentally determines biological activity. Research demonstrates that in a series of nitroquinoxalinone aldose reductase inhibitors, the 8-nitro group was absolutely required for activity; compounds lacking this specific substitution were inactive [1]. Similarly, studies on DNA-gyrase inhibitors have shown that the position of the nitro group—whether at the 7- or 8-position—dramatically alters binding affinity and antibacterial potency [2]. Furthermore, subtle alterations in charge distribution conferred by the nitro group have been shown to produce significant improvements in DNA binding and overall biological effects compared to unsubstituted quinoxalines [3]. Therefore, substituting 8-nitro-2(1H)-quinoxalinone with another quinoxalinone derivative—even one with a nitro group at a different position—will likely result in complete loss of activity or an entirely different pharmacological profile, making it an unreliable substitute in established protocols or SAR campaigns.

8-Nitro-2(1H)-quinoxalinone (CAS 73148-21-7) Quantitative Evidence Guide: Comparator-Based Differentiation


The 8-Nitro Group as an Essential Pharmacophore: Quantitative Aldose Reductase Inhibition Data for 8-Nitro-2(1H)-quinoxalinone Derivatives

In a study of nitroquinoxalinone derivatives as aldose reductase (ALR2) inhibitors, the presence of an 8-nitro group was identified as a mandatory requirement for biological activity. The research found that all active compounds in the series possessed an 8-nitro substituent, with IC50 values ranging from 1.54 to 18.17 μM [1]. Compounds lacking this specific 8-nitro substitution pattern were inactive. The most potent derivative, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e), which contains the 8-nitro group, exhibited an IC50 of 1.54 μM [1].

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

Comparative DNA-Gyrase Inhibition: 7-Nitroquinoxalinone Derivatives Outperform Ciprofloxacin, Validating the Quinoxalinone-2-one Scaffold

A series of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives, which are closely related to 8-nitro-2(1H)-quinoxalinone, were evaluated as bacterial DNA-gyrase inhibitors. The most potent compounds demonstrated significantly stronger enzyme inhibition than the clinical comparator ciprofloxacin [1]. Specifically, compound 6e exhibited an IC50 of 0.177 μM against DNA gyrase, representing a 4.3-fold improvement over ciprofloxacin (IC50 = 0.768 μM). Compound 6d also outperformed ciprofloxacin with an IC50 of 0.242 μM [1].

DNA Gyrase Inhibition Antibacterial Antimicrobial Resistance

Antibacterial Activity of 7-Nitroquinoxalinone Derivatives: Superior MIC Values Against S. aureus and S. pneumoniae Compared to Ciprofloxacin

The in vitro antibacterial activity of 7-nitroquinoxalinone derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria, with quantitative MIC data reported against the clinical standard ciprofloxacin [1]. Compounds 6d and 6e displayed MIC values of 9.40 and 9.00 μM, respectively, against S. aureus, which are lower (more potent) than ciprofloxacin at 12.07 μM. Against S. pneumoniae, the difference was even more pronounced, with MIC values of 4.70 and 4.50 μM for 6d and 6e, respectively, compared to 12.07 μM for ciprofloxacin [1].

Antibacterial MIC Gram-Positive

JAK2/3 Kinase Inhibition: Quinoxalinone ST4j Demonstrates Superior Potency vs. Ruxolitinib and Tofacitinib

A quinoxalinone-based compound, ST4j, was identified as a potent dual inhibitor of JAK2 and JAK3 kinases. In direct head-to-head enzymatic assays, ST4j exhibited IC50 values of 13.00 ± 1.31 nM against JAK2 and 14.86 ± 1.29 nM against JAK3, which are superior to both clinically approved JAK inhibitors, ruxolitinib and tofacitinib [1]. In cellular assays, ST4j inhibited TF1 and HEL erythroleukemia cell lines with IC50 values of 15.53 ± 0.82 μM and 17.90 ± 1.36 μM, respectively, which were comparable to the reference compounds [1].

JAK Inhibition Kinase Inhibitors Immunology

Structural Differentiation: 8-Nitro Substitution Enables Unique Reactivity for Downstream Functionalization

The 8-nitro group in 8-nitro-2(1H)-quinoxalinone serves as a powerful electron-withdrawing group that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at adjacent positions, a feature not available with unsubstituted or differently substituted quinoxalinones [1]. In synthetic studies, the 8-nitro group facilitated the addition of weak nucleophiles at C-7, enabling the preparation of 8-nitrofluoroquinolone models that would be difficult to access via alternative routes [1]. This differential reactivity is quantitatively reflected in the ability to perform selective functionalization that is not possible with the parent 2(1H)-quinoxalinone or 6-nitro/7-nitro isomers.

Synthetic Intermediate Nucleophilic Aromatic Substitution Functionalization

Commercial Availability and Purity Profile: Verified QC Documentation for Reproducible Research

8-Nitro-2(1H)-quinoxalinone (CAS 73148-21-7) is commercially available from multiple established chemical suppliers with documented purity levels. Bidepharm offers the compound at 95+% purity with batch-specific quality control documentation including NMR, HPLC, and GC reports . Leyan supplies the compound at 98% purity . MolCore provides the compound under ISO-certified quality systems for global pharmaceutical R&D applications . This level of documented purity and analytical characterization is not uniformly available across all quinoxalinone analogs, many of which are custom synthesis items with longer lead times and less rigorous QC.

Quality Control Analytical Characterization Procurement

Optimal Application Scenarios for 8-Nitro-2(1H)-quinoxalinone (CAS 73148-21-7) Based on Comparative Evidence


Aldose Reductase Inhibitor Development for Diabetic Complications

Given the absolute requirement for an 8-nitro group for aldose reductase inhibitory activity, as demonstrated in the Hussain et al. study where all active compounds in the IC50 range of 1.54-18.17 μM possessed this substitution [1], 8-nitro-2(1H)-quinoxalinone is the mandatory starting scaffold for any medicinal chemistry campaign targeting ALR2 within the quinoxalinone class. Researchers should not substitute with other nitro isomers or unsubstituted quinoxalinones, as such substitutions yield inactive compounds.

Antibacterial Lead Optimization Targeting DNA Gyrase in Gram-Positive Pathogens

The superior DNA-gyrase inhibition (IC50 = 0.177 μM vs. ciprofloxacin 0.768 μM) and enhanced antibacterial activity against S. aureus (MIC = 9.00 μM vs. 12.07 μM) and S. pneumoniae (MIC = 4.50 μM vs. 12.07 μM) make the nitroquinoxalinone scaffold a compelling starting point for developing next-generation antibiotics [1]. This is particularly relevant for programs addressing fluoroquinolone-resistant strains, where the novel binding mode of quinoxalinone derivatives may circumvent existing resistance mechanisms.

JAK2/3 Kinase Inhibitor Discovery for Immunological Disorders and Hematological Malignancies

The demonstration that quinoxalinone-based compound ST4j achieves JAK2/3 inhibition with potency better than ruxolitinib and tofacitinib (JAK2 IC50 = 13.00 nM; JAK3 IC50 = 14.86 nM) validates this scaffold for kinase inhibitor development [1]. 8-Nitro-2(1H)-quinoxalinone can serve as a key intermediate for synthesizing focused libraries of JAK2/3 inhibitors, with the nitro group offering a versatile handle for further derivatization to optimize selectivity and ADME properties.

Synthetic Methodology Development Leveraging 8-Nitro-Directed SNAr Reactivity

The electron-withdrawing nature of the 8-nitro group activates the adjacent C-7 position for nucleophilic aromatic substitution under mild conditions, a reactivity profile not shared by unsubstituted quinoxalinones or other nitro isomers [1]. This makes 8-nitro-2(1H)-quinoxalinone an ideal substrate for developing and optimizing SNAr-based synthetic methodologies, enabling efficient construction of C-7 functionalized quinoxalinone libraries that would be synthetically challenging to access otherwise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2(1H)-quinoxalinone, 8-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.